2-(4-Fluorobenzoyl)-4-methylpyridine
Overview
Description
2-(4-Fluorobenzoyl)-4-methylpyridine is an organic compound characterized by the presence of a fluorobenzoyl group attached to a methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzoyl)-4-methylpyridine typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-methylpyridine with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorobenzoyl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Fluorobenzoyl)-4-methylpyridine is unique due to the presence of both a fluorobenzoyl group and a methylpyridine ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
2-(4-Fluorobenzoyl)-4-methylpyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H10FN. The presence of the fluorobenzoyl group and the methylpyridine moiety contributes to its unique chemical properties, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which play pivotal roles in cancer cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : It may inhibit receptor tyrosine kinases (RTKs) such as c-Met and VEGFR-2, which are involved in tumor growth and angiogenesis.
- Cell Proliferation : In vitro assays indicate that it can significantly reduce the proliferation of cancer cell lines, suggesting potential anticancer properties.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Assay Type | IC50 Value (µM) | Reference |
---|---|---|---|
c-Met Inhibition | Enzyme Assay | 0.11 | |
VEGFR-2 Inhibition | Enzyme Assay | 0.19 | |
Cell Proliferation | MTT Assay | N/A |
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study focused on dual inhibitors for c-Met and VEGFR-2 demonstrated that derivatives similar to this compound exhibited significant inhibition against both targets, highlighting their potential as anticancer agents. The most promising compounds showed IC50 values in the low micromolar range, indicating potent activity against cancer cell lines .
- Safety Profile : Research into the safety profile of related compounds suggests that while some exhibit strong biological activity, they may also present risks such as hepatotoxicity. This underscores the importance of further pharmacological evaluation to ensure therapeutic efficacy without adverse effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that modifications to either the fluorobenzoyl or pyridine moieties can significantly influence its biological activity. For instance, substituting different functional groups on the pyridine ring may enhance or diminish inhibitory effects on target kinases.
Notable SAR Findings:
- Fluoro Group : The presence of a fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.
- Methyl Substitution : The methyl group on the pyridine ring appears to stabilize the molecule's conformation, facilitating interaction with biological targets.
Properties
IUPAC Name |
(4-fluorophenyl)-(4-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-6-7-15-12(8-9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHNUJGRXLLNLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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